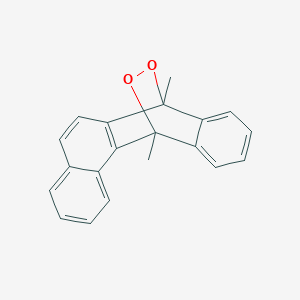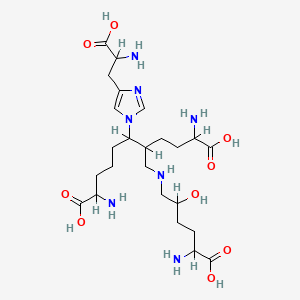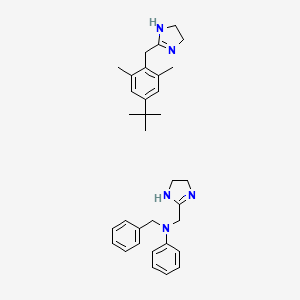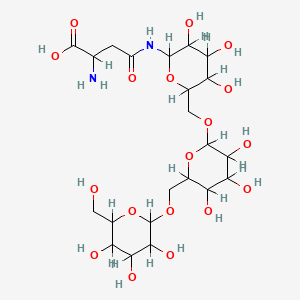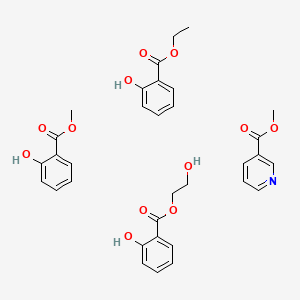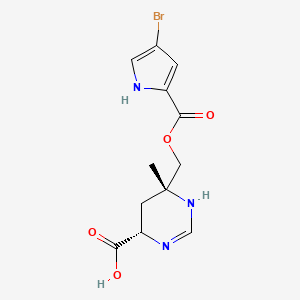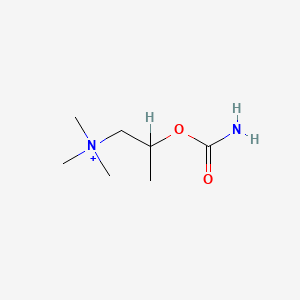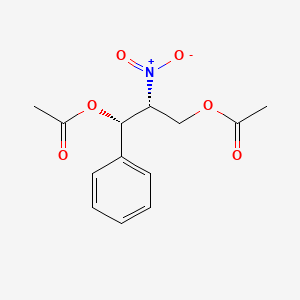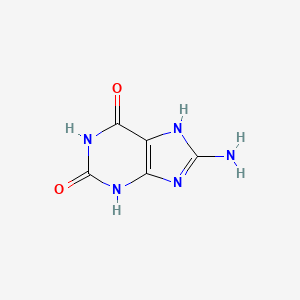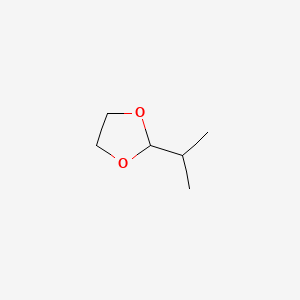
2-Isopropyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by an isopropyl group at position 2. It has a role as a metabolite. It derives from a hydride of a 1,3-dioxolane.
Applications De Recherche Scientifique
Polymer Synthesis and Characterization
2-Isopropyl-1,3-dioxolane derivatives have been successfully synthesized and utilized in the creation of unique polymers. Kumar and Negi (2015) synthesized derivatives like 5-methyl-2-isopropyl-1,3-dioxolan-4-one and utilized them in the formation of poly(potassium 1-hydroxy acrylate) and its derivatives. These polymers displayed high water absorption capacity due to their porous morphology, making them effective as viscosifiers (Kumar & Negi, 2015).
Renewable Fuel and Solvent Production
Harvey, Merriman, and Quintana (2016) explored the use of this compound in the production of renewable gasoline, solvents, and fuel additives. They found that 2,3-butanediol, a derivative of this compound, can be converted into a high-octane gasoline alternative and an effective industrial solvent (Harvey, Merriman, & Quintana, 2016).
Enhancing Liquid Crystal Properties
Chen et al. (2015) investigated the impact of 1,3-dioxolane derivatives, including those with the 2-isopropyl group, on the properties of liquid crystals. The incorporation of these derivatives significantly enhanced the positive dielectric anisotropy and birefringence of tolane-liquid crystals, indicating potential for advanced liquid crystal display technologies (Chen et al., 2015).
Catalysis in Synthesis Reactions
The compound has been a key player in catalysis. For instance, a study by An-shun (2003) focused on the synthesis of 2-isopropyl-1,3-benzodioxolane using this compound and phosphotungstic acid supported on activated carbon as a catalyst, revealing a significant potential for the compound in various organic synthesis reactions (An-shun, 2003).
Propriétés
Numéro CAS |
822-83-3 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
Clé InChI |
SMYRHRFGKYUCFB-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCCO1 |
SMILES canonique |
CC(C)C1OCCO1 |
Autres numéros CAS |
822-83-3 |
Solubilité |
0.86 M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



